

An In-depth Technical Guide to Ethyl 2-(trifluoromethyl)nicotinate

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Compound of Interest

Compound Name: *Ethyl 2-(Trifluoromethyl)nicotinate*

Cat. No.: B1313050

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CAS Number: 208517-35-5

This technical guide provides a comprehensive overview of **Ethyl 2-(trifluoromethyl)nicotinate**, a fluorinated pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. This document collates available physicochemical data, outlines a representative synthetic protocol, and visualizes its potential role in biochemical pathways and drug discovery workflows.

Physicochemical Properties

Ethyl 2-(trifluoromethyl)nicotinate is a specialty chemical intermediate. Its trifluoromethyl group significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry. The quantitative data available for this compound are summarized below.

Property	Value	Citation(s)
CAS Number	208517-35-5	[1] [2] [3]
Molecular Formula	C ₉ H ₈ F ₃ NO ₂	[3]
Molecular Weight	219.16 g/mol	[1] [3]
IUPAC Name	ethyl 2-(trifluoromethyl)pyridine-3-carboxylate	
Physical Form	Liquid	[1]
Purity	Typically ≥95-97%	[1] [4]
Boiling Point	235.8 ± 40.0 °C at 760 mmHg	[1]
Flash Point	96.4 ± 27.3 °C	[1]
MDL Number	MFCD08741365	[4]
InChI Key	UNDXNPHDXSFEAE-UHFFFAOYSA-N	[1]
SMILES	CCOC(=O)C1=CC=CN=C1C(F)(F)F	

Synthesis and Experimental Protocols

While specific, peer-reviewed synthetic procedures for **Ethyl 2-(trifluoromethyl)nicotinate** are not extensively detailed in the public literature, a representative experimental protocol can be derived from general chemical principles, such as the Fischer esterification of its parent carboxylic acid, 2-(trifluoromethyl)nicotinic acid. Furthermore, a patent (EP1340747A1) describes a general process for the preparation of 2-haloalkyl nicotinic acid alkyl esters, which is applicable to this compound.

Representative Synthesis: Fischer Esterification

This protocol describes the acid-catalyzed esterification of 2-(trifluoromethyl)nicotinic acid with ethanol.

Objective: To synthesize **Ethyl 2-(trifluoromethyl)nicotinate**.

Reactants:

- 2-(Trifluoromethyl)nicotinic acid
- Absolute Ethanol (used in excess)
- Concentrated Sulfuric Acid (catalyst)
- Toluene (as a solvent to facilitate water removal)

Procedure:

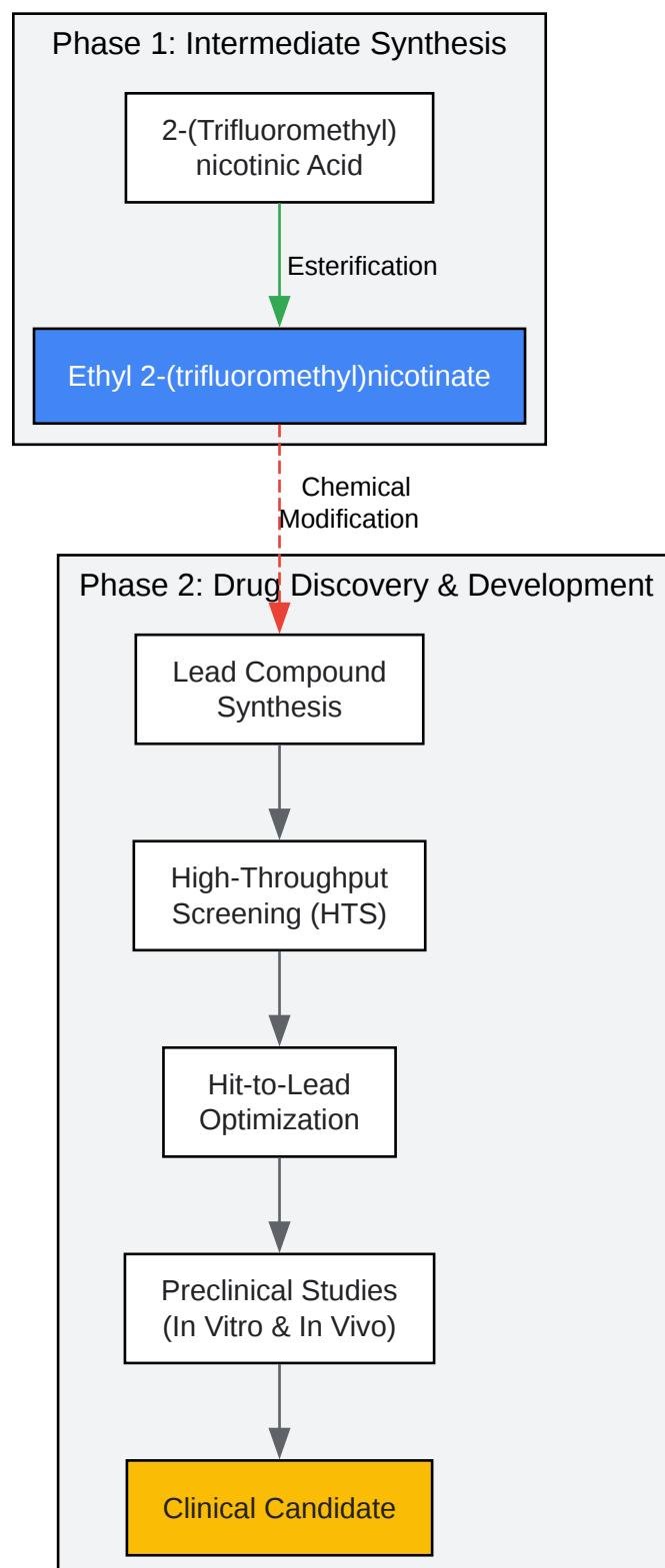
- To a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, add 2-(trifluoromethyl)nicotinic acid, a 5-10 fold molar excess of absolute ethanol, and toluene.
- Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid) to the mixture while stirring.
- Heat the reaction mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing the cessation of water collection.
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate.
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

- The crude **Ethyl 2-(trifluoromethyl)nicotinate** can be further purified by vacuum distillation.

Disclaimer: This is a representative protocol and has not been optimized. Researchers should conduct their own optimization and safety assessments.

Logical and Experimental Workflows

As a chemical intermediate, **Ethyl 2-(trifluoromethyl)nicotinate** serves as a starting material for the synthesis of more complex molecules. The following diagram illustrates its position in a typical drug discovery workflow.



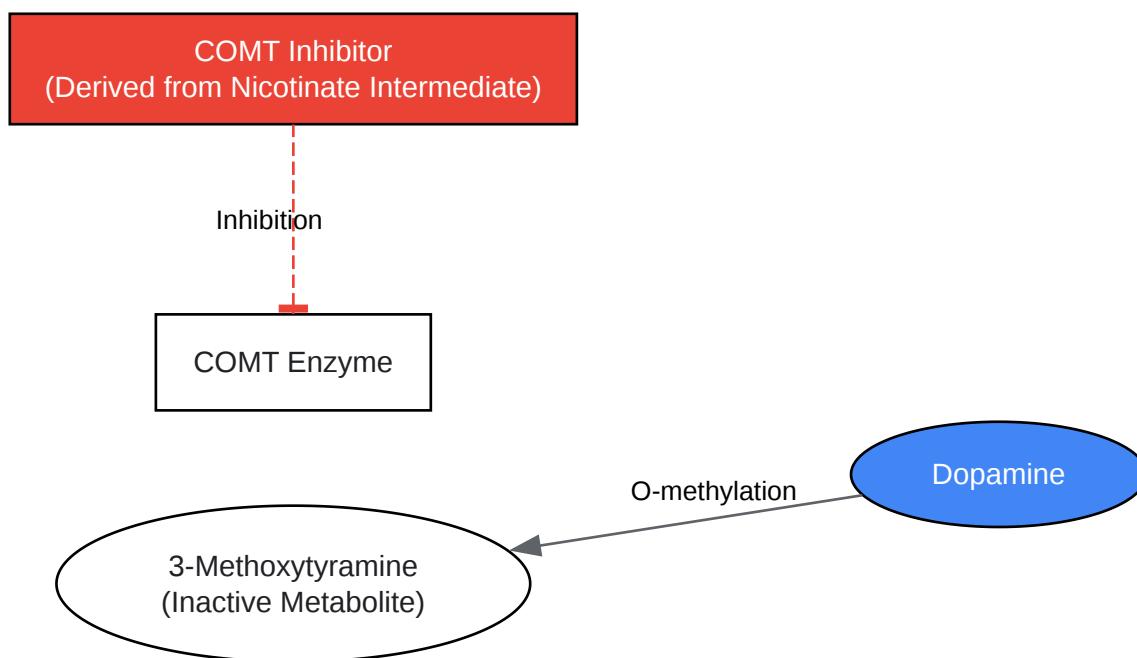
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Caption: Workflow for the use of **Ethyl 2-(trifluoromethyl)nicotinate** in drug discovery.

Potential Biological Significance and Signaling Pathways

While direct biological activity for **Ethyl 2-(trifluoromethyl)nicotinate** is not widely reported, its derivatives have significant applications. Notably, 2-(trifluoromethyl)nicotinic acid derivatives are key intermediates in the synthesis of inhibitors for Catechol-O-methyltransferase (COMT). [5] COMT is a crucial enzyme in the metabolic degradation of catecholamine neurotransmitters, such as dopamine.

COMT inhibitors are used in the treatment of Parkinson's disease to prevent the breakdown of levodopa, thereby increasing its bioavailability in the brain.[2][6] The diagram below illustrates the role of COMT in dopamine metabolism and the mechanism of action for a COMT inhibitor.



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Caption: The role of COMT in dopamine degradation and its inhibition.

This guide provides a foundational understanding of **Ethyl 2-(trifluoromethyl)nicotinate** for scientific and research purposes. As a versatile chemical building block, its full potential continues to be explored in the development of novel therapeutics and other advanced materials.

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